![molecular formula C26H26N2O3 B2840827 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 955671-21-3](/img/structure/B2840827.png)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use as a research tool in the field of neuroscience. BZP is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as part of the tetrahydroisoquinoline family, may have significant implications in cancer research. Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines, including breast cancer cells. The synthesis of these compounds involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, aiming to enhance anticancer activity (Redda, Gangapuram, & Ardley, 2010).
Catalytic Asymmetric Synthesis
The compound's structural framework also relates to the biosynthesis of tetrahydroisoquinoline alkaloids, which are crucial in developing pharmaceutical agents. Research into catalytic asymmetric synthesis routes for producing amino acid components common to tetrahydroisoquinoline alkaloids has been conducted. This synthesis pathway employs chiral phase transfer alkylation, highlighting the compound's relevance in creating structurally complex and biologically significant molecules (Tanifuji et al., 2016).
Dopamine Antagonism and Neuroleptic Activity
Compounds structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, specifically 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, have been synthesized and evaluated for their dopamine antagonism and potential neuroleptic activity. These studies suggest potential applications in neurological research and the treatment of disorders related to dopamine dysregulation (Ellefson, Prodan, Brougham, & Miller, 1980).
Crystal Structure and Biological Activity
The compound's analogs have been synthesized and characterized, revealing insights into their crystal structures and potential biological activities. For instance, research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide demonstrated anti-Mycobacterium activity, suggesting antimicrobial potential. Such studies contribute to understanding the compound's structural and biological properties, paving the way for therapeutic applications (Bai et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-24-12-7-19(8-13-24)9-14-25(29)27-23-11-10-20-15-16-28(18-22(20)17-23)26(30)21-5-3-2-4-6-21/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOYZCAQZSEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.